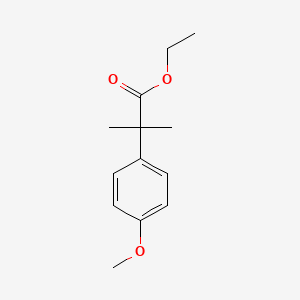

Ethyl 2-(4-methoxyphenyl)-2-methylpropanoate

Description

Ethyl 2-(4-methoxyphenyl)-2-methylpropanoate is an ester derivative characterized by a central branched propanoate backbone substituted with a 4-methoxyphenyl group and an ethyl ester moiety. Its structure combines aromatic and aliphatic features, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The 4-methoxy group enhances electron density on the aromatic ring, influencing reactivity in electrophilic substitution reactions.

Properties

IUPAC Name |

ethyl 2-(4-methoxyphenyl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-5-16-12(14)13(2,3)10-6-8-11(15-4)9-7-10/h6-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISVYKNZALCDGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80292820 | |

| Record name | ethyl 2-(4-methoxyphenyl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2901-19-1 | |

| Record name | NSC85713 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-(4-methoxyphenyl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-methoxyphenyl)-2-methylpropanoate typically involves the esterification of 4-methoxyphenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

4-Methoxyphenylacetic acid+EthanolH2SO4Ethyl 2-(4-methoxyphenyl)-2-methylpropanoate+Water

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production times. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methoxyphenyl)-2-methylpropanoate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to 4-methoxyphenylacetic acid and ethanol in the presence of a strong acid or base.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group on the benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the ester group.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid.

Major Products Formed

Hydrolysis: 4-Methoxyphenylacetic acid and ethanol.

Reduction: 2-(4-Methoxyphenyl)-2-methylpropanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 2-(4-methoxyphenyl)-2-methylpropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methoxyphenyl)-2-methylpropanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The methoxy group on the benzene ring can participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) Ethyl 2-(4-Chlorophenoxy)-2-Methylpropanoate (Clofibrate)

- Structure: Replaces the 4-methoxyphenyl group with a 4-chlorophenoxy moiety.

- Properties : The chlorine atom introduces electron-withdrawing effects, increasing metabolic stability compared to the electron-donating methoxy group. Clofibrate is a clinically used lipid-regulating agent, highlighting the pharmacological relevance of this structural class.

- Molecular Weight : 242.7 g/mol (vs. ~250–260 g/mol for the target compound, estimated based on analogs) .

b) Methyl 2-(4-Cyanophenyl)-2-Methylpropanoate

- Structure: Substitutes methoxy with a cyano group.

- Properties: The electron-withdrawing cyano group enhances reactivity in nucleophilic addition reactions. This compound’s higher polarity (similarity score 0.81) may reduce lipid solubility compared to the methoxy-substituted analog .

c) Ethyl 2-(4-Chloro-3-Methylphenoxy)-2-Methylpropanoate

Ester Group Modifications

a) Methyl 2-(4-Methoxyphenyl)-2-Methylpropanoate

- Structure : Ethyl ester replaced with a methyl group.

- Properties : Lower molecular weight (estimated ~236 g/mol) and higher volatility compared to the ethyl ester. Methyl esters are often used in fragrances, but the 4-methoxyphenyl group may limit volatility .

b) Pent-4-en-1-yl 2-(4-(2-(4-Chlorobenzamido)ethyl)phenoxy)-2-Methylpropanoate

- Structure : Features a longer pentenyl ester chain.

- Properties: Enhanced lipophilicity improves membrane permeability, making it suitable for drug delivery systems.

Functional Group Additions

a) Ethyl 2-Amino-2-(4-Methanesulfonylphenyl)Propanoate Hydrochloride

- Structure: Adds an amino group and methanesulfonyl substituent.

- This compound’s hydrochloride salt form improves solubility in polar solvents .

b) Ethyl 2-((3-Bromopyridin-4-yl)Thio)-2-Methylpropanoate

Key Data Table: Structural and Functional Comparisons

Biological Activity

Ethyl 2-(4-methoxyphenyl)-2-methylpropanoate is an organic compound with potential biological activities that have garnered attention in recent research. This article reviews its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

The compound features a methoxy group attached to a phenyl ring, which is significant for its biological interactions. The presence of the methoxy group can enhance the lipophilicity of the molecule, potentially influencing its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The methoxy group on the benzene ring facilitates hydrogen bonding and other interactions that may modulate enzyme activity or receptor binding. This interaction can lead to various biochemical effects, including:

- Antimicrobial Activity : The compound exhibits potential antibacterial and antifungal properties, likely due to its ability to disrupt microbial cell membranes or inhibit key metabolic pathways in pathogens.

- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory responses, although specific pathways remain to be fully elucidated .

Antimicrobial Activity

A study highlighted the antibacterial effects of compounds similar to this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated significant inhibition of bacterial growth, suggesting that this compound could serve as a lead for developing new antimicrobial agents .

| Compound | Activity | Target Pathogen |

|---|---|---|

| This compound | Moderate | MRSA |

| (+)-Tanikolide | Strong | C. albicans |

Anti-inflammatory Potential

Research has indicated that derivatives of this compound may reduce inflammation markers in vitro. For instance, compounds derived from this ester have been shown to lower levels of pro-inflammatory cytokines in cell cultures, indicating a potential therapeutic application in inflammatory diseases .

Case Studies and Research Findings

- Case Study on Antimicrobial Properties : In a comparative study involving various esters, this compound demonstrated notable efficacy against both bacterial and fungal strains. The study utilized standard disk diffusion methods to assess antimicrobial activity, revealing zones of inhibition comparable to established antibiotics .

- Preclinical Evaluation : A preclinical evaluation assessed the metabolic effects of compounds related to this compound. Results showed improvements in metabolic markers such as glucose tolerance and lipid profiles in animal models, suggesting potential applications in managing metabolic disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.